molecular formula C13H12ClNO2S2 B7602954 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

Cat. No.: B7602954
M. Wt: 313.8 g/mol
InChI Key: USPMBVWGDCQLNB-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives It features a thiophene ring substituted with a chloro group and a sulfonamide group attached to an indenyl moiety

Properties

IUPAC Name

5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c14-12-6-7-13(18-12)19(16,17)15-11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPMBVWGDCQLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide to introduce the desired substituents. The thiophene ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques such as continuous flow chemistry. This method ensures consistent product quality and efficiency. The reaction conditions, including temperature, pressure, and choice of solvents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to a hydroxyl group.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:
  • Oxidation: : Sulfoxides and sulfones are the major products.

  • Reduction: : The major product is the corresponding hydrochloride.

  • Substitution: : Various substituted sulfonamides can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide has been studied for its potential antibacterial and antifungal properties. It may also serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and in the treatment of certain infections. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds:
  • 5-Bromo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

  • 5-Iodo-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide

  • 5-Chloro-N-(2,3-dihydro-1H-inden-4-yl)thiophene-2-sulfonamide

Uniqueness: 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the indenyl moiety. This distinct structure contributes to its unique reactivity and biological activity compared to similar compounds.

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